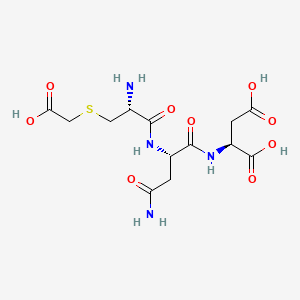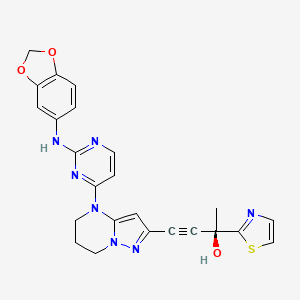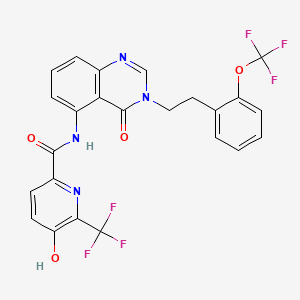
H-Cys(EtO2H)(EtO2H)-Asn-Asp-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Cys(EtO2H)(EtO2H)-Asn-Asp-OH is a synthetic peptide composed of cysteine, asparagine, and aspartic acid residues.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys(EtO2H)(EtO2H)-Asn-Asp-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The cysteine residue is protected with ethyl ester groups to prevent unwanted side reactions during synthesis .
Solid-Phase Peptide Synthesis (SPPS):
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Cys(EtO2H)(EtO2H)-Asn-Asp-OH: undergoes various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: The ethyl ester protecting groups can be substituted with other protecting groups or removed under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Deprotection: Acidic conditions, such as trifluoroacetic acid (TFA), are used to remove protecting groups.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Deprotection: Removal of ethyl ester groups to yield the free peptide.
Scientific Research Applications
H-Cys(EtO2H)(EtO2H)-Asn-Asp-OH: has several applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme mechanisms.
Industry: Utilized in the production of peptide-based materials and bioconjugates.
Mechanism of Action
The mechanism of action of H-Cys(EtO2H)(EtO2H)-Asn-Asp-OH involves its ability to form stable peptide bonds and undergo specific chemical modifications. The cysteine residue, protected by ethyl ester groups, can be selectively deprotected and modified, allowing for precise control over the peptide’s structure and function .
Comparison with Similar Compounds
H-Cys(EtO2H)(EtO2H)-Asn-Asp-OH: can be compared to other cysteine-containing peptides with different protecting groups:
Fmoc-Cys(Trt)-OH: Uses trityl protecting groups instead of ethyl esters.
Fmoc-Cys(Acm)-OH: Uses acetamidomethyl protecting groups.
Fmoc-Cys(STmp)-OH: Uses trimethylsilyl protecting groups.
These compounds differ in their protecting group chemistry, which affects their reactivity and stability during peptide synthesisThis compound is unique due to its use of ethyl ester protecting groups, which offer specific advantages in certain synthetic applications .
Properties
Molecular Formula |
C13H20N4O9S |
|---|---|
Molecular Weight |
408.39 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-amino-3-(carboxymethylsulfanyl)propanoyl]amino]-4-oxobutanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C13H20N4O9S/c14-5(3-27-4-10(21)22)11(23)16-6(1-8(15)18)12(24)17-7(13(25)26)2-9(19)20/h5-7H,1-4,14H2,(H2,15,18)(H,16,23)(H,17,24)(H,19,20)(H,21,22)(H,25,26)/t5-,6-,7-/m0/s1 |
InChI Key |
OLOLEJVEYHWMTQ-ACZMJKKPSA-N |
Isomeric SMILES |
C([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CSCC(=O)O)N)C(=O)N |
Canonical SMILES |
C(C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CSCC(=O)O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-N-[1-(2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B12365017.png)
![2-[6-[[5-chloro-2-[4-[3-[4-[2-(2,6-dioxopiperidin-3-yl)-4-fluoro-1-oxo-3H-isoindol-5-yl]piperidin-1-yl]cyclobutyl]oxypiperidin-1-yl]pyrimidin-4-yl]amino]-2-oxo-1-propan-2-ylquinolin-3-yl]oxy-N-methylacetamide](/img/structure/B12365025.png)
![Glc(a1-3)Glc6Ac(b1-3)[coumaroyl(-1)[Bz(-3)]Fruf(b2-2)][coumaroyl(3-OMe)(-4)]D-Ido(a1-1b)Glc](/img/structure/B12365031.png)

![(2R)-2-[[6-[(5,6-dichloro-1H-benzimidazol-2-yl)methylamino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol](/img/structure/B12365037.png)
![(S)-2-({5-[3-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)-propyl]-thiophene-3-carbonyl}-amino)-pentanedioic acid](/img/structure/B12365045.png)


![2-[4-[(E)-[5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B12365065.png)
![(2S)-2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B12365071.png)
![(7E,9S,10S,11S,12E,14S,16E,20S,21S,22E,24Z,26E)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone](/img/structure/B12365074.png)


